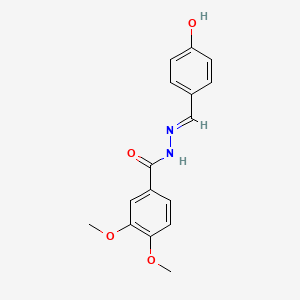

(E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

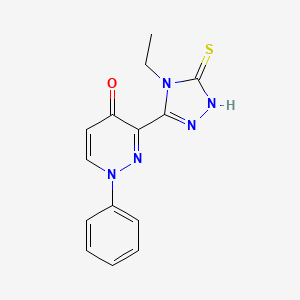

The compound (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazide derivative characterized by the presence of a 4-hydroxybenzylidene moiety and dimethoxy groups on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate hydrazide with an aldehyde under suitable conditions to form the hydrazide derivative. For instance, the synthesis of (E)-N'-(3, 4-dimethoxybenzylidene) isonicotinohydrazide was carried out and analyzed using various spectroscopic techniques . Although the exact synthesis method for this compound is not provided, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is often determined using X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal structure of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide was elucidated by X-ray diffraction, revealing a nearly planar structure and the presence of N-H---O intermolecular hydrogen bonding . This suggests that this compound may also exhibit a planar structure and similar hydrogen bonding interactions.

Chemical Reactions Analysis

The reactivity of hydrazide derivatives can be influenced by the substituents on the benzene ring. Although the papers do not provide specific reactions for the compound , they do offer insights into the reactivity of structurally related compounds. For instance, the presence of electron-donating or withdrawing groups can affect the electron density of the molecule, potentially influencing its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives can be inferred from spectroscopic and computational studies. The vibrational properties of related compounds have been analyzed using density functional theory (DFT) calculations, which show a good correlation with experimental data . The electronic properties, such as the HOMO-LUMO gap, can provide information on the chemical stability and reactivity of the compound . Additionally, the presence of hydrogen bonding can significantly affect the physical properties, such as melting point and solubility .

Scientific Research Applications

Insulin-Like Activity and Diabetes Management

- Insulin-Like Activity : Oxidovanadium(V) complexes, including those with (E)-N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide, have been investigated for their insulin-like activity. Such compounds significantly decreased blood glucose levels in diabetic mice without altering the blood glucose level in normal mice. They also showed improvement in kidney and liver lesions caused by diabetes (Zhou et al., 2019).

Antimicrobial Activity

- Bactericidal and Antifungal Properties : Some derivatives of this compound exhibit notable antibacterial and antifungal activities. These compounds have shown effectiveness against various bacteria like S. aureus, B. subtilis, E. coli, and P. fluorescence, as well as fungal species like C. albicans and A. niger (Zhang, Qiu, & Liu, 2019).

Structural and Molecular Studies

- Spectroscopic and Molecular Docking Studies : The compound has been characterized through various spectroscopic methods and molecular docking studies. It has potential applications in pharmaceutical research, particularly as a potential anti-diabetic agent (Karrouchi et al., 2021).

Antibacterial Activities

- Evaluation of Schiff Bases : Schiff bases derived from 3,4-dihydroxybenzhydrazide, which include derivatives of this compound, have been synthesized and evaluated for their antibacterial activities against various bacteria, showing considerable effectiveness (Diao et al., 2010).

Enzyme Inhibition Studies

- Inhibition of Xanthine Oxidase : Derivatives of this compound have been tested for their xanthine oxidase inhibitory activities, with some showing strong activity. This suggests potential use in managing conditions like gout or hyperuricemia (Han, Guo, & Xue, 2022).

Interaction with DNA

- DNA Binding Properties : Schiff base compounds, including those derived from this compound, have been found to interact significantly with salmon sperm DNA. This implies potential applications in genetic research and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalytic and Antitumor Activities

- Oxovanadium(V) and Dioxomolybdenum(VI) Complexes : Complexes involving this compound have been explored for their catalytic and antitumor activities, indicating potential use in cancer treatment and as catalysts in chemical reactions (Ta et al., 2019).

Corrosion Inhibition

- Steel Corrosion Inhibition : Some carbohydrazide Schiff bases, related to this compound, have shown effectiveness as corrosion inhibitors for steel, which is relevant in industrial applications (Obot, Kaya, Kaya, & Tüzün, 2016).

Mechanism of Action

Target of Action

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that plays a crucial role in the regulation of the melanin pigment biosynthetic pathway . Melanin pigments are abundantly distributed in mammalian skin, hair, eyes, and the nervous system .

Mode of Action

(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide interacts with tyrosinase by inhibiting its enzymatic activity . It has been found to inhibit the enzymatic activity of tyrosinase more potently than kojic acid, a representative tyrosinase inhibitor . Furthermore, it shows competitive inhibitory action at the catalytic site of tyrosinase and has greater binding affinity at this site than kojic acid .

Biochemical Pathways

The compound affects the melanin pigment biosynthetic pathway by inhibiting the activity of tyrosinase . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin . By inhibiting tyrosinase, (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can effectively reduce melanin synthesis .

Pharmacokinetics

Its ability to inhibit tyrosinase suggests that it may have good bioavailability in cells where this enzyme is present .

Result of Action

The primary result of the action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is the inhibition of melanin synthesis. By inhibiting tyrosinase activity, it reduces the production of melanin, leading to a potential decrease in hyperpigmentation conditions such as chloasma, freckles, and senile lentigo .

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDZXFWFSCFSH-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

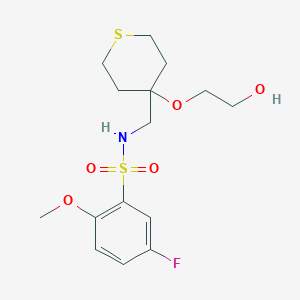

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)